(2E)-3-(4-Bromophenyl)acryloyl chloride

概要

説明

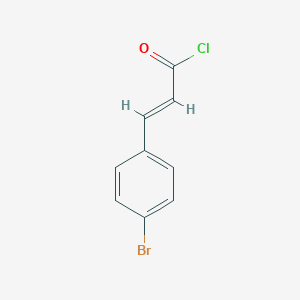

(2E)-3-(4-Bromophenyl)acryloyl chloride: is an organic compound with the molecular formula C9H6BrClO It is a derivative of acryloyl chloride, where the hydrogen atom at the 4-position of the phenyl ring is substituted with a bromine atom

準備方法

Synthetic Routes and Reaction Conditions:

Acryloyl Chloride Route: One common method involves the reaction of acryloyl chloride with 4-bromobenzaldehyde in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields (2E)-3-(4-Bromophenyl)acryloyl chloride.

Industrial Production Methods: Industrially, this compound can be synthesized through a similar route but on a larger scale, often using automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions:

Substitution Reactions: (2E)-3-(4-Bromophenyl)acryloyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

Polymerization: It can also be used as a monomer in polymerization reactions to form polymers with specific properties.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Lewis acids or bases depending on the reaction.

Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Major Products:

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

Polymers: When used in polymerization reactions, it can form polymers with unique properties.

科学的研究の応用

Chemistry:

Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of more complex organic molecules.

Polymer Chemistry: Utilized in the development of new polymers with specific characteristics.

Biology and Medicine:

Drug Development: It can be used in the synthesis of pharmaceutical compounds.

Bioconjugation: Employed in the modification of biomolecules for research purposes.

Industry:

Material Science: Used in the production of advanced materials with specific properties.

Chemical Manufacturing: Acts as a building block in the synthesis of various industrial chemicals.

作用機序

The mechanism of action of (2E)-3-(4-Bromophenyl)acryloyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The bromine atom on the phenyl ring can also participate in further chemical transformations, adding to the versatility of this compound.

類似化合物との比較

Acryloyl Chloride: The parent compound without the bromine substitution.

4-Bromobenzoyl Chloride: Similar structure but with a different functional group.

(2E)-3-Phenylacryloyl Chloride: Lacks the bromine substitution on the phenyl ring.

Uniqueness:

Reactivity: The presence of the bromine atom enhances the reactivity of the compound, making it more versatile in chemical synthesis.

Applications: Its unique structure allows for specific applications in polymer chemistry and drug development that are not possible with its analogs.

生物活性

(2E)-3-(4-Bromophenyl)acryloyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

This compound is characterized by the presence of a bromophenyl group and an acyl chloride functional group. Its structure can be represented as follows:

The compound can participate in various chemical reactions, including nucleophilic substitutions and addition reactions, making it versatile for further synthetic applications.

The biological activity of this compound is largely attributed to its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives that may exhibit different biological activities. The bromine atom enhances the compound's reactivity, allowing for diverse applications in drug development and polymer chemistry.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, derivatives have shown significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro assays demonstrated IC50 values ranging from 10 to 33 nM, indicating potent antiproliferative effects comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity Against MCF-7 Cells

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| CA-4 | 3.9 | Tubulin polymerization inhibition |

| 9q | 10-33 | Colchicine-binding site interaction |

| 10p | 23-33 | Antimitotic properties |

The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analysis revealed that treated cells were arrested in the G2/M phase, confirming the compound's antimitotic properties .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity. Studies have indicated that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of bromine in the phenyl ring has been shown to enhance antibacterial efficacy .

Table 2: Antibacterial Activity Against Various Strains

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | ≤ 0.94 |

| Compound B | Escherichia coli | ≤ 1.16 |

| Compound C | Pseudomonas aeruginosa | ≤ 0.39 |

These findings suggest that modifications in the structure, such as halogen substitutions, significantly influence antibacterial potency.

Case Studies

Several case studies have investigated the biological activity of this compound derivatives:

- Study on Antiproliferative Effects : A study published in MDPI evaluated a series of compounds based on this compound for their effects on MCF-7 cells. The results indicated that specific substitutions on the phenyl ring could enhance antiproliferative activity significantly .

- Antibacterial Efficacy : Another study focused on the antibacterial properties of derivatives against common pathogens. The results showed that certain compounds exhibited MIC values lower than traditional antibiotics, suggesting potential for development as new antibacterial agents .

特性

IUPAC Name |

(E)-3-(4-bromophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLABICHHIYWLQM-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401264174 | |

| Record name | (2E)-3-(4-Bromophenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-09-8 | |

| Record name | (2E)-3-(4-Bromophenyl)-2-propenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Bromophenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。